4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Description
The compound “4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In this particular compound, various substituents are attached to the pyrazole ring, including a bromine atom, an ethyl group, and a trifluoroethoxymethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various substituents attached at the 1, 3, and 4 positions. The presence of the bromine atom and the trifluoroethoxymethyl group would likely make the molecule quite polar .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction, and the double bonds in the pyrazole ring could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the trifluoroethoxymethyl group would likely make the compound quite polar, which could influence its solubility, boiling point, and melting point .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-1-ethyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2O/c1-2-14-3-6(9)7(13-14)4-15-5-8(10,11)12/h3H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFIFQVUSHMEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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